187-1 is a synthetic cyclic peptide identified through a high-throughput screening process designed to discover inhibitors of phosphatidylinositol 4,5-bisphosphate (PIP2)-induced actin polymerization. It is classified as an N-WASP inhibitor, specifically targeting the interaction between N-WASP and the Arp2/3 complex, thereby inhibiting actin polymerization. 187-1 has proven invaluable for dissecting the role of N-WASP-mediated actin polymerization in various cellular processes, including endocytosis, filopodia formation, and cell migration.
Synthesis Analysis
The synthesis of 187-1 involves combinatorial chemistry techniques for generating cyclic peptides. While the precise details of the synthesis process were not provided in the reviewed literature, the approach likely involves solid-phase peptide synthesis followed by cyclization to create the constrained peptide structure.
Mechanism of Action
187-1 binds to N-WASP and stabilizes its inactive conformation. N-WASP, in its inactive state, adopts a closed conformation where an intramolecular interaction masks the VCA domain responsible for activating the Arp2/3 complex. By binding to N-WASP, 187-1 reinforces this autoinhibited state, preventing the VCA domain from interacting with and activating the Arp2/3 complex, thus inhibiting the formation of branched actin filaments.
Applications
Investigating Endocytosis: The Toca-1-N-WASP complex is involved in the formation of filopodia and endocytic vesicles. By inhibiting N-WASP activity, 187-1 has been used to demonstrate a link between filopodial formation and endocytosis. This finding suggests that the Toca-1-N-WASP complex may play a role in coordinating these two processes.
Studying Filopodia Formation: 187-1 can effectively block Toca-1-induced filopodial formation, highlighting the essential role of N-WASP in this process.
Exploring Actin Polymerization in Smooth Muscle: 187-1 has been employed to demonstrate the requirement of N-WASP-mediated Arp2/3 complex activation for actin polymerization and contraction in smooth muscle. This finding suggests that N-WASP plays a crucial role in regulating smooth muscle function.
Related Compounds
Wiskostatin
Compound Description: Wiskostatin is a small molecule inhibitor that specifically targets the Neural Wiskott-Aldrich Syndrome protein (N-WASP). It acts by binding to the GTPase binding domain (GBD) of N-WASP, preventing its activation by Cdc42, a Rho family GTPase. This inhibition disrupts the formation of branched actin filaments, impacting a variety of cellular processes, including endocytosis and filopodia formation.
Relevance: Wiskostatin is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP. Both compounds disrupt N-WASP function, albeit through distinct mechanisms. Wiskostatin binds to the GBD, whereas the specific binding site and mechanism of action for 187-1 remain unclear. Nonetheless, both compounds effectively inhibit N-WASP-mediated actin polymerization. [, ]
Cytochalasin D
Compound Description: Cytochalasin D is a fungal metabolite that functions as a potent inhibitor of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of actin monomers and effectively halting filament elongation. This broad disruption of actin dynamics affects a wide range of cellular processes dependent on the actin cytoskeleton.
Relevance: While not directly targeting N-WASP like 187-1, N-WASP inhibitor, Cytochalasin D exerts its effects downstream by broadly inhibiting actin polymerization. It serves as a general tool to disrupt actin-dependent processes, offering a broader approach compared to the targeted inhibition of N-WASP by 187-1.
N-WASP CA Domain
Compound Description: The CA domain refers to the C-terminal region of N-WASP containing the "Cofilin-Acidic" sequences. This domain serves as a potent inhibitor of N-WASP-mediated actin polymerization when expressed independently. It acts by competing with the VCA domain for binding to the Arp2/3 complex, thus blocking the nucleation of branched actin filaments.
Relevance: The N-WASP CA domain is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP, and their inhibitory effects on actin polymerization. [, ] While 187-1 stabilizes the inactive conformation of N-WASP, the CA domain competitively inhibits the active VCA domain. [, ] Both ultimately prevent N-WASP-mediated Arp2/3 complex activation and downstream actin polymerization. [, ]
N-WASP VCA Domain
Compound Description: The VCA domain encompasses the "Verprolin-Cofilin-Acidic" regions at the C-terminus of N-WASP. This domain is essential for N-WASP's ability to activate the Arp2/3 complex, a key nucleator of branched actin filaments. When expressed independently, the VCA domain exhibits constitutive activity, promoting actin polymerization even in the absence of upstream signals.
Relevance: The N-WASP VCA domain is directly related to 187-1, N-WASP inhibitor through their shared target, N-WASP, and their opposing effects on actin polymerization. [, ] While 187-1 inhibits N-WASP activity, the VCA domain functions as the minimal unit required for Arp2/3 complex activation and downstream actin polymerization. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995;333(6):356-63)
Elcatonin acetate inhibits the absorption and autolysis of bones, thus leads to blood calcium descending. In addition, it inhibits the bone salts dissolving and transferring and promotes the excretion of calcium and phosphorus in urine.
1-{2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl}imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 4-chlorobenzyl group. It is an ether, a member of imidazoles, a dichlorobenzene and a member of monochlorobenzenes. A broad spectrum antimycotic with some action against Gram positive bacteria. It is used topically in dermatomycoses also orally and parenterally. Econazole is an Azole Antifungal. Econazole is an imidazole with antifungal property. Econazole compromises the integrity of fungal cell wall through inhibiting 14-alpha demethylase, which catalyzes conversion of lanosterol to ergosterol, an essential component of the fungal cell wall. As a result, this agent increases cellular permeability thereby resulting in leakage of cellular contents. Furthermore, econazole has also been implicated to inhibit endogenous respiration, interact with membrane phospholipids, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. Econazole is only found in individuals that have used or taken this drug. It is a broad spectrum antimycotic with some action against Gram positive bacteria. It is used topically in dermatomycoses also orally and parenterally. [PubChem] Econazole interacts with 14-alpha demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. An imidazole derivative that is commonly used as a topical antifungal agent. See also: Econazole Nitrate (has salt form).
Dynorphin is under investigation in clinical trial NCT00000244 (Effects of Dynorphin 1-13 on Heroin Addiction - 1). A class of opioid peptides including dynorphin A, dynorphin B, and smaller fragments of these peptides. Dynorphins prefer kappa-opioid receptors (RECEPTORS, OPIOID, KAPPA) and have been shown to play a role as central nervous system transmitters.
Desmopressin (dDAVP), a synthetic analogue of 8-arginine vasopressin (ADH), is an antidiuretic peptide drug modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine. ADH is an endogenous pituitary hormone that has a crucial role in the control of the water content in the body. Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney. The hormone interacts with V1, V2 or V3 receptors with differing signal cascade systems. Desmopressin displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH. It has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet and oral lyophilisate. Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand's disease for minor surgeries. The active ingredient in most formulations is desmopressin acetate. Nocdurna, or desmopressin acetate, was approved by the FDA on June 21st, 2018 for the treatment of nocturia due to nocturnal polyuria in adults. It is available as a sublingual tablet. Desmopressin Acetate is an analogue of the hormone vasopressin with antidiuretic and antihemorrhagic properties. Desmopressin acetate has selective affinity for the V2 receptor and acts on the distal kidney tubule by increasing the cellular permeability thereby stimulating water reabsorption. This antidiuretic agent is used in the treatment of central diabetes insipidus. An unrelated action of desmopressin acetate is to increases circulating factor VIII and is used in patients with haemophilia and von Willebrand's disease. Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation. A synthetic analog of the pituitary hormone, ARGININE VASOPRESSIN. Its action is mediated by the VASOPRESSIN receptor V2. It has prolonged antidiuretic activity, but little pressor effects. It also modulates levels of circulating FACTOR VIII and VON WILLEBRAND FACTOR.
Deslorelin is an oligopeptide. Deslorelin acetate is an injectable gonadotropin releasing hormone super-agonist also known as an LHRH agonist. It stops the production of sex hormones. Deslorelin is a synthetic nonapeptide analogue of the natural gonadotrophin releasing hormone (GnRH) with potential antineoplastic activity. Deslorelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Continuous, prolonged administration of goserelin in males results in pituitary GnRH receptor desensitization and inhibition of pituitary secretion of follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to a significant decline in testosterone production; in females, prolonged administration results in a decrease in estradiol production. (NCI04) See also: Deslorelin Acetate (has salt form); Deslorelin; deslorelin acetate (component of).